molecular formula C6H10O B1236432 4-Hexen-3-one CAS No. 2497-21-4

4-Hexen-3-one

Cat. No. B1236432
CAS RN: 2497-21-4
M. Wt: 98.14 g/mol
InChI Key: FEWIGMWODIRUJM-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hexen-3-one and its derivatives has been explored through various methodologies, emphasizing regiospecific allylic bromination and applications in heterocyclic synthesis. For instance, regiospecific allylic mono- and dibromination of 4-Methoxy-1,1,1-trihalo-3-alken-2-ones and 5-Methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one has been achieved, yielding high purity compounds with good yields (70–95%). These compounds have shown utility in the synthesis of heterocycles (Martins, 2003).

Molecular Structure Analysis

The molecular structure of 4-Hexen-3-one allows for diverse chemical reactions, attributable to its functional groups. The compound’s molecular geometry and electron distribution facilitate its involvement in a variety of synthetic routes, enabling the production of complex molecules for further scientific and industrial applications. However, detailed molecular structure analyses specific to 4-Hexen-3-one were not directly found in the provided studies.

Chemical Reactions and Properties

4-Hexen-3-one undergoes several chemical reactions, including halolactonization and hydroxylation, to form various derivatives. For example, the sequential halolactonization-hydroxylation of 4-aryl-2,3-alkadienoic acids with iodine or copper halides results in 4-Halo-5-hydroxyfuran-2(5H)-ones, demonstrating the compound's reactivity and versatility in organic synthesis (Ma, Shi, & Wu, 2004).

Scientific Research Applications

Unimolecular Chemistry

Ionized 4-hexen-3-one undergoes fragmentation, losing various molecular fragments such as CH˙3, CO, C2H4, and C2H˙5. The predominant dissociation of metastable molecular ions proceeds via the cyclized enol cation CH3ĊHCH2CH2C(OH)=CH+, as established using deuterium labeling and thermochemical data. This understanding aids in comprehending the reaction mechanisms involved in the unimolecular chemistry of 4-hexen-3-one (Bouchoux, Djazi, Jaudon, & Lefèvre, 1990).

Polymer Science

4-hexen-3-one has been utilized in the synthesis of optically active vinyl polymers. These polymers are synthesized using radical- and anionic initiation and studied through 13C NMR and 1H NMR spectroscopy. This application is significant in polymer science, especially in understanding the composition and behavior of copolymers (Nguyêñ‐t́ât‐Thiên, Suter, & Pino, 1983).

Atmospheric Chemistry

The ozonolysis of 4-hexen-3-one has been studied in atmospheric chemistry. It involves measuring reaction rate constants and understanding the impact of carbonyl groups in β position relative to an olefinic bond. This research is crucial for understanding the atmospheric behavior of unsaturated ketones and their role in the formation of secondary organic aerosols (SOA) (Li, Chen, Chen, Tong, Ge, Guo, & Zhang, 2020).

Reaction Mechanisms with Atmospheric Agents

The gas-phase reactions of 4-hexen-3-one with Cl atoms have been investigated to understand the kinetics and reaction mechanisms. Such studies provide insights into atmospheric chemistry, especially in terms of the reactivity and interaction of unsaturated ketones with atmospheric agents (Vijayakumar, Kumar, & Rajakumar, 2017).

Catalysis and Organic Synthesis

In the field of organic synthesis, 4-hexen-3-one has been used in Rhodium-catalyzed hydroacylation reactions. This application is significant in the synthesis of complex organic compounds and understanding the behavior of certain catalysts in organic reactions (Vora, Lochow, & Miller, 1980).

Environmental Impact and Reaction Kinetics

Research into the reaction kinetics and environmental impact of 4-hexen-3-one is crucial for understanding its behavior in the atmosphere. Studies focus on its reactivity with hydroxyl radicals, Cl atoms, and its estimated tropospheric lifetime, contributing to our knowledge of atmospheric chemistry and environmental sciences (Blanco, Barnes, & Wiesen, 2012).

Safety And Hazards

4-Hexen-3-one is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is recommended .

properties

IUPAC Name

(E)-hex-4-en-3-one
Source PubChem
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InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWIGMWODIRUJM-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885909
Record name 4-Hexen-3-one, (4E)-
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Molecular Weight

98.14 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; pugent, acrid, metallic odour
Record name 4-Hexen-3-one
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Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 4-Hexen-3-one
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Density

0.855-0.861
Record name 4-Hexen-3-one
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Product Name

4-Hexen-3-one

CAS RN

50396-87-7, 2497-21-4
Record name (4E)-4-Hexen-3-one
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Record name 4-Hexen-3-one
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Record name Hex-4-en-3-one
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Record name (E)-4-Hexen-3-one
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Record name 4-Hexen-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
796
Citations
LKR SYDNES - ACTA CHEMICA SCANDINAVICA SERIES B …, 1977 - actachemscand.org
… When a mixture of 2,4,5-trimethyl-4-hexen-3one (1) and bromoform was treated with 50 % … hydroxy-2,4,5-trimethyl-4-hexen-3-one which under basic conditions can be formed from 1 as …
Number of citations: 2 actachemscand.org
TH Jones, J Meinwald, K Hicks… - Proceedings of the …, 1977 - National Acad Sciences
… We suspected that the two remaining closely related compounds were 4-methyl4-hexen-3-one(I) and 4-methylhexan-3-ol(III). An authentic sample of EI, not previously found in nature, …
Number of citations: 46 www.pnas.org
G Bouchoux, F Djazi, P Jaudon… - … in Mass Spectrometry, 1990 - Wiley Online Library
Ionized 4‐hexen‐3‐one, fragments by losing CH 3 , CO, C 2 H 4 and C 2 H 5 . The former process, which is found to dominate dissociations of metastable molecular ions proceeds via …
MB Blanco, I Barnes, P Wiesen - The Journal of Physical …, 2012 - ACS Publications
… of OH radicals and Cl atoms with 4-hexen-3-one, 5-hexen-2-… the reactions of OH radicals with 4-hexen-3-one (k 1 ) and 3-… the reaction of OH radicals with 4-hexen-3-one and 3-penten-…
Number of citations: 31 pubs.acs.org
J Durman, J Elliott, AB McElroy, S Warren - Tetrahedron Letters, 1983 - Elsevier
… 2,5-Dimethyl-4-hexen-3-one (10) has been made by a variety of methods5 and used In chrysanthemlc acid synthesis. 6 In our route (scheme 1) the same aldehyde (i-PrCHO) …
Number of citations: 10 www.sciencedirect.com
O SAA - Acta Chem. Scand. B, 1977 - researchgate.net
… 4,5-trimethyl-2-hydroperoxy-4-hexen-3one (4) was formed in 15–… When a mixture of 2,4,5-trimethyl-4-hexen-3one (1) and … ,4,5-trimethyl-4-hexen-3-one which under basic conditions can …
Number of citations: 0 www.researchgate.net
M Bazrafshan, M Vakili - بیستمین کنگره شیمی ایران, 2018‎ - profdoc.um.ac.ir
We substituted the t-but group on Cβ position of 4-amino-3-penten-2-one, APO. The aminoketone form of,-Unsaturated--ketoenamines are more stable than iminoketone and …
Number of citations: 2 profdoc.um.ac.ir
SM Lee, SY Park, MJ Kim, EA Cho, CH Jun, CH Park… - Gut pathogens, 2018 - Springer
… , citral and 4-hexen-3-one were … , 4-hexen-3-one, oleic acid, and palmitic acid on urease activities of standard H. pylori strain ATCC 43526. With increasing concentration, 4-hexen-3-one …
Number of citations: 12 link.springer.com
GJ Angara, E McNelis - Tetrahedron letters, 1991 - Elsevier
… The mported values for (Z)-4-chloro-4-hexen-3-one were as follows: 1.13 (t, J=7.14Hz, 3H), 1.98 (d, J=6.96Hz, 3H), 2.78 (q, J=7.14Hx, 2H), 7.05 (q, J=6.96Hz, 1H)P Mass spectroscopic …
Number of citations: 42 www.sciencedirect.com
W Li, M Chen, Y Chen, S Tong, M Ge, Y Guo… - Journal of …, 2020 - Elsevier
… Compared with the rate constants of 1-octen-3-one and 4-hexen-3-one in this work and their parent olefins, the same conclusion mentioned above could be gained. The carbonyl group …
Number of citations: 3 www.sciencedirect.com

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